

# Spectroscopic Profile of N-Carbobenzoxy-DL-norvaline: A Technical Guide

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## Compound of Interest

Compound Name: **N-Carbobenzoxy-DL-norvaline**

Cat. No.: **B1580583**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Carbobenzoxy-DL-norvaline** (N-Cbz-DL-norvaline), a key building block in peptide synthesis and drug discovery. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-Carbobenzoxy-DL-norvaline**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
11.3	Singlet (broad)	Carboxylic Acid (-COOH)
7.32 - 7.35	Multiplet	Aromatic Protons (C <sub>6</sub> H <sub>5</sub> -)
6.50	Doublet	Amide Proton (-NH-)
5.38	Doublet	α-Proton (-CH(NH)-)
5.11 - 5.14	Singlet	Benzylic Protons (-CH <sub>2</sub> -Ph)
4.25 - 4.41	Multiplet	α-Proton (-CH(NH)-)
1.84	Multiplet	β-Protons (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
1.67	Multiplet	γ-Protons (-CH <sub>2</sub> -CH <sub>3</sub> )
1.40	Sextet	γ-Protons (-CH <sub>2</sub> -CH <sub>3</sub> )
0.93	Triplet	δ-Protons (-CH <sub>3</sub> )

Note: The spectrum was acquired in CDCl<sub>3</sub>. The presence of rotamers due to restricted C-N bond rotation can lead to the observation of multiple signals for some protons.

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~175-178	Carboxylic Acid Carbon (-COOH)
~156-158	Urethane Carbonyl Carbon (-NH-CO-O-)
~136-137	Aromatic Quaternary Carbon (C-CH <sub>2</sub> -)
~128-129	Aromatic Carbons (-CH-)
~67-68	Benzylic Carbon (-CH <sub>2</sub> -Ph)
~53-55	α-Carbon (-CH(NH)-)
~33-35	β-Carbon (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
~19-21	γ-Carbon (-CH <sub>2</sub> -CH <sub>3</sub> )
~13-14	δ-Carbon (-CH <sub>3</sub> )

Note: These are predicted chemical shifts based on typical values for similar N-protected amino acids.

**Table 3: Predicted IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	C-H stretch (Aromatic)
~2960, 2870	Medium	C-H stretch (Aliphatic)
~1710-1725	Strong	C=O stretch (Carboxylic Acid)
~1690-1710	Strong	C=O stretch (Urethane)
~1510-1540	Strong	N-H bend (Amide II)
~1210-1250	Strong	C-O stretch (Urethane)
~700-750	Strong	C-H out-of-plane bend (Aromatic)

Note: These are predicted absorption bands based on characteristic functional group frequencies.

**Table 4: Predicted Mass Spectrometry Data (ESI-MS)**

m/z	Ion Type	Predicted Fragmentation Pathway
252.12	$[M+H]^+$	Protonated molecular ion
208.13	$[M-CO_2+H]^+$	Loss of carbon dioxide from the carboxylic acid
162.10	$[M-C_7H_7O_2]^+$	Loss of the benzyloxycarbonyl group
108.06	$[C_7H_8O]^+$	Benzyl alcohol fragment
91.05	$[C_7H_7]^+$	Tropylium ion (from benzyl group)
72.08	$[C_4H_{10}N]^+$	Iminium ion from norvaline backbone

Note: These are predicted m/z values for the protonated molecule and its major fragments under Electrospray Ionization (ESI) conditions.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **N-Carbobenzoxy-DL-norvaline** (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- $^1H$  NMR Spectroscopy:
  - The  $^1H$  NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.
  - Standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy:
  - The  $^{13}\text{C}$  NMR spectrum is acquired on the same spectrometer, typically operating at 75, 100, or 125 MHz for carbon.
  - Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
  - A wider spectral width (e.g., 0-220 ppm) is used.
  - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **N-Carbobenzoxy-DL-norvaline** is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
  - The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
  - A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected.
  - The sample is then placed in the beam path, and the sample spectrum is recorded.
  - The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

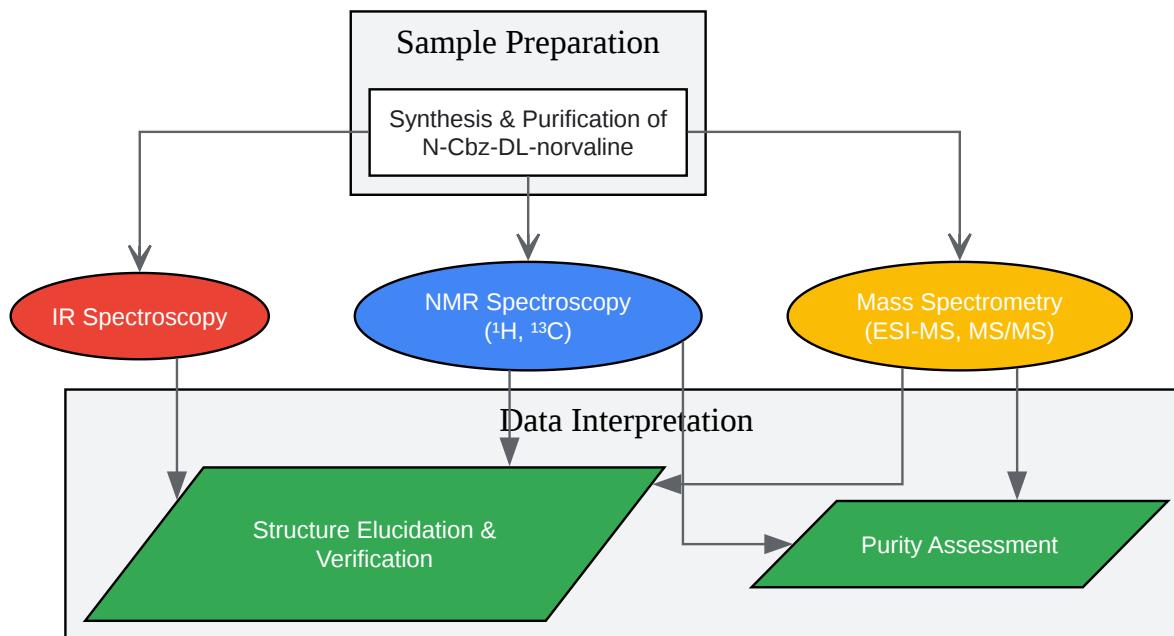
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **N-Carbobenzoxy-DL-norvaline** is prepared in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation for positive ion mode analysis.
- Data Acquisition (Electrospray Ionization - ESI):
  - The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  - A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.
  - As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
  - The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - For fragmentation analysis (MS/MS), the precursor ion of interest (e.g.,  $\text{m/z}$  252.12) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
- Data Analysis: The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio ( $\text{m/z}$ ).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-Carbobenzoxy-DL-norvaline**.

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Caption: Workflow for the spectroscopic characterization of N-Cbz-DL-norvaline.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Carbobenzoxy-DL-norvaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580583#n-carbobenzoxy-dl-norvaline-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1580583#n-carbobenzoxy-dl-norvaline-spectroscopic-data-nmr-ir-mass-spec)

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